molecular formula C13H15BFNO2 B1354164 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 775351-57-0

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1354164
CAS RN: 775351-57-0
M. Wt: 247.07 g/mol
InChI Key: RYJOVQGRIOURGT-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C11H15BFNO2 . It is a solid substance at 20°C and has a molecular weight of 223.05 .


Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques such as FTIR, 1H and 13C NMR, and MS . The structure has also been confirmed by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C .

Scientific Research Applications

Synthesis and Crystal Structure Studies

  • The compound has been synthesized and studied for its crystal structure and vibrational properties. Wu et al. (2021) focused on the synthesis of related compounds, examining their structures through spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were used for comparative analysis, providing insights into spectroscopic data, geometrical parameters, and molecular structures (Wu et al., 2021).
  • Huang et al. (2021) also synthesized similar boric acid ester intermediates, confirming their structures through various spectroscopic methods and single-crystal X-ray diffraction. The study explored the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

  • Lampard et al. (2018) developed boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes showed various responses to H2O2, highlighting the potential for chemical sensing and analytical applications (Lampard et al., 2018).

Palladium-Catalyzed Borylation

  • Takagi and Yamakawa (2013) investigated the palladium-catalyzed borylation of arylbromides, a method effective for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This process is significant for organic synthesis and the development of novel chemical compounds (Takagi & Yamakawa, 2013).

Microwave-Assisted Boronate Ester Formation

  • Rheault et al. (2009) explored the microwave-assisted synthesis of N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This study provided a pathway for creating heteroaryl-substituted benzimidazoles, which are valuable in various chemical applications (Rheault et al., 2009).

Boronate-Based Prochelators

  • Fu et al. (2016) synthesized boronate-based prochelators for detecting hydrogen peroxide vapor, highlighting their potential in explosive detection and chemical sensing (Fu et al., 2016).

Safety and Hazards

This compound is classified as a non-combustible solid . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. It acts as a substrate for certain enzymes, facilitating the formation of complex organic molecules. The interactions between this compound and biomolecules are primarily based on its ability to form stable covalent bonds, which are crucial for its function in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function. The binding interactions are facilitated by the unique structural features of this compound, which allow it to form stable complexes with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods. The degradation products may have different biochemical properties, which can influence the long-term effects on cellular function. Studies have shown that the stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways are essential for the compound’s function and its effects on cellular processes. The interactions with enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern is crucial for its biochemical activity, as it influences the availability of this compound to interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound is present in the right cellular context to exert its effects. The subcellular distribution can also influence the stability and degradation of this compound .

properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJOVQGRIOURGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464790
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

775351-57-0
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775351-57-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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